molecular formula C20H14N4OS4 B4777549 2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4777549
M. Wt: 454.6 g/mol
InChI Key: SXDMNSUJVSDUQF-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of pyridine, thiazole, and thiophene rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

The synthesis of 2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions that include the formation of the thiazole and pyridine rings, followed by their coupling with thiophene derivatives. Common reagents used in these synthetic routes include hydrazonoyl halides, triethylamine, and arylidenemalononitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets 2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of pyridine, thiazole, and thiophene rings, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS4/c1-12-10-29-20(22-12)24-18(25)11-28-19-14(9-21)13(16-4-2-6-26-16)8-15(23-19)17-5-3-7-27-17/h2-8,10H,11H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMNSUJVSDUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

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